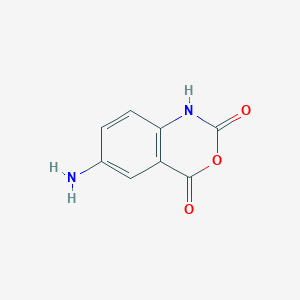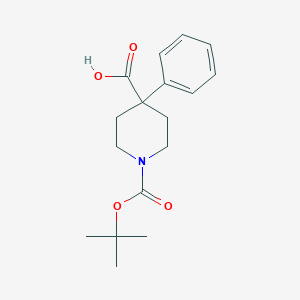
1-(叔丁氧羰基)-4-苯基哌啶-4-羧酸
概述
描述
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl group attached to the nitrogen atom of the piperidine ring and a phenyl group attached to the fourth carbon of the piperidine ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
科学研究应用
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups without affecting the amine.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty chemicals.
安全和危害
The safety data sheet for a similar compound, “1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid”, indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用机制
- Role : IN is essential for integrating viral DNA (vDNA) into the host genome during HIV-1 replication. It forms the preintegration complex (PIC) with cDNA, allowing permanent infection .
- Additionally, BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID interacts with the viral RNA genome, ensuring proper encapsulation of ribonucleoprotein complexes within the protective capsid core .
- BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID affects two key reactions:
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics (ADME Properties):
准备方法
Synthetic Routes and Reaction Conditions
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 4-phenylpiperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid often involves the use of flow microreactor systems. These systems allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
化学反应分析
Types of Reactions
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl group, yielding the corresponding amine.
Substitution: The compound can undergo substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction is often achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include the deprotected amine, various oxidation products, and substituted derivatives of the original compound.
相似化合物的比较
Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-oxo-4-piperidinecarboxylic acid
- 1-(tert-Butoxycarbonyl)-4-cyclohexyl-4-piperidinecarboxylic acid
Uniqueness
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The phenyl group can participate in additional interactions and reactions, making this compound particularly useful in specific synthetic applications .
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWOYDIXKYSZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353135 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167262-68-2 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
![[1,1'-Biphenyl]-2,4'-diyldimethanol](/img/structure/B61195.png)


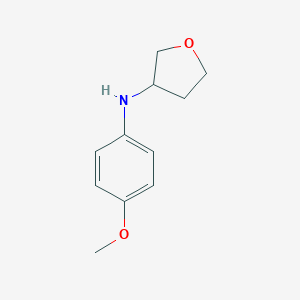

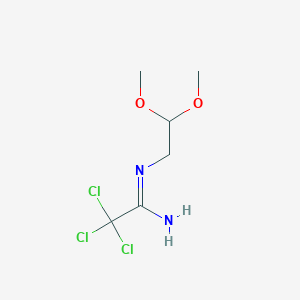

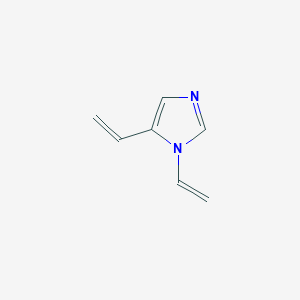

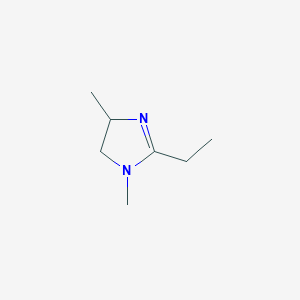
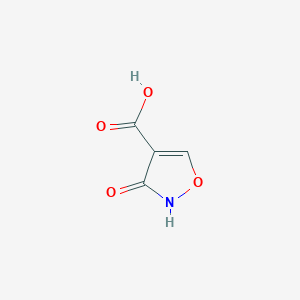
![2-amino-4,7-dihydro-5h-thieno[2,3-c]thiopyran-3-carboxylic acid ethyl ester](/img/structure/B61231.png)
